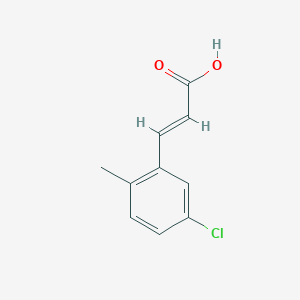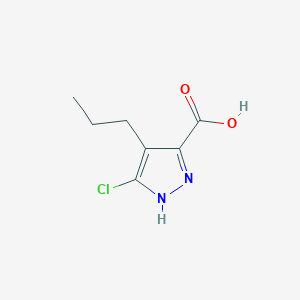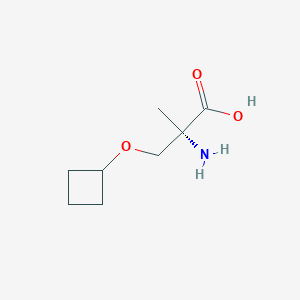![molecular formula C19H24N2O6S B13338000 tert-Butyl 3-((tosyloxy)methyl)-4,7-dihydroisoxazolo[5,4-c]pyridine-6(5H)-carboxylate](/img/structure/B13338000.png)
tert-Butyl 3-((tosyloxy)methyl)-4,7-dihydroisoxazolo[5,4-c]pyridine-6(5H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-((tosyloxy)methyl)-4,7-dihydroisoxazolo[5,4-c]pyridine-6(5H)-carboxylate is a complex organic compound that features a tert-butyl group, a tosyloxy group, and an isoxazolo[5,4-c]pyridine ring system
Vorbereitungsmethoden
The synthesis of tert-Butyl 3-((tosyloxy)methyl)-4,7-dihydroisoxazolo[5,4-c]pyridine-6(5H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the isoxazolo[5,4-c]pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl alcohol and a suitable catalyst to introduce the tert-butyl group into the molecule.
Attachment of the tosyloxy group: This is typically done by reacting the intermediate compound with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
tert-Butyl 3-((tosyloxy)methyl)-4,7-dihydroisoxazolo[5,4-c]pyridine-6(5H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The tosyloxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-((tosyloxy)methyl)-4,7-dihydroisoxazolo[5,4-c]pyridine-6(5H)-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-((tosyloxy)methyl)-4,7-dihydroisoxazolo[5,4-c]pyridine-6(5H)-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The pathways involved in its mechanism of action can include binding to active sites of enzymes or receptors, leading to changes in their activity or function.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 3-((tosyloxy)methyl)-4,7-dihydroisoxazolo[5,4-c]pyridine-6(5H)-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Another compound with a tert-butyl group and a heterocyclic ring system.
4,4’,4’‘-tri-tert-butyl-2,2’6’,2’'-terpyridine: A compound with multiple tert-butyl groups and a terpyridine ring system.
The uniqueness of this compound lies in its specific combination of functional groups and ring system, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C19H24N2O6S |
|---|---|
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
tert-butyl 3-[(4-methylphenyl)sulfonyloxymethyl]-5,7-dihydro-4H-[1,2]oxazolo[5,4-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C19H24N2O6S/c1-13-5-7-14(8-6-13)28(23,24)25-12-16-15-9-10-21(11-17(15)27-20-16)18(22)26-19(2,3)4/h5-8H,9-12H2,1-4H3 |
InChI-Schlüssel |
BAYQCPCTPCSMKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=NOC3=C2CCN(C3)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


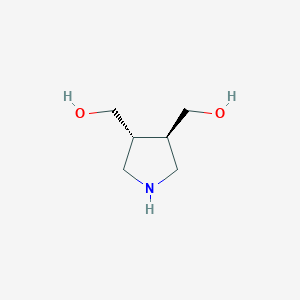
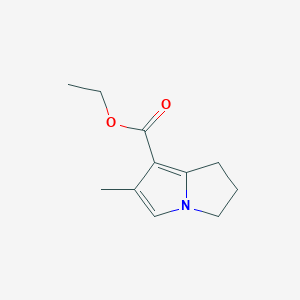
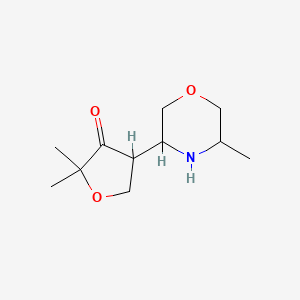
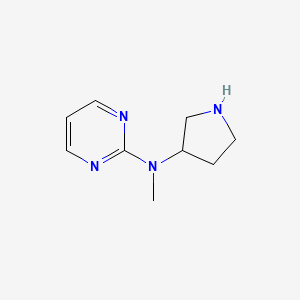
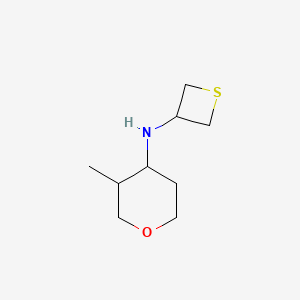

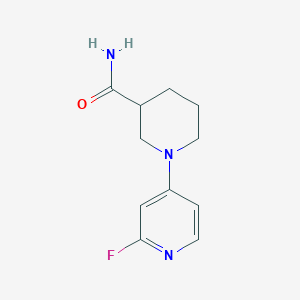
![3-[(1-Acetylpyrrolidin-3-yl)amino]propanoic acid](/img/structure/B13337986.png)
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(hydroxycarbamoyl)propanoicacid](/img/structure/B13337997.png)
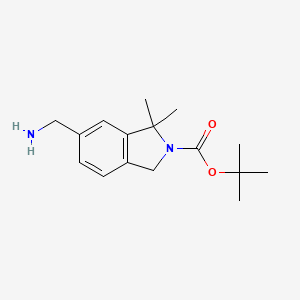
![1-[(5-Bromopyridin-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13338004.png)
